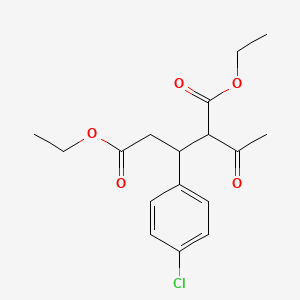

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate

描述

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is a chemical compound with the molecular formula C17H21ClO5 and a molecular weight of 340.80 . It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics . This compound is characterized by its solid physical state and its solubility in chloroform and hot ethanol .

准备方法

The synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves several steps. One common method includes the reaction of diethyl glutarate with 4-chlorobenzaldehyde in the presence of a base, followed by acetylation . The reaction conditions typically involve the use of solvents like chloroform and ethanol, and the process is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound.

化学反应分析

Hydrolysis Reactions

The ethyl ester groups in the compound are susceptible to hydrolysis under acidic, basic, or enzymatic conditions:

Cyclization Reactions

Dehydration or cyclization pathways are feasible under specific conditions:

Functional Group Transformations

The ketone and ester groups enable further derivatization:

Aromatic Substitution

The 4-chlorophenyl group may undergo electrophilic substitution under controlled conditions:

Oxidation Reactions

The ketone group is resistant to oxidation, but adjacent positions may react:

Key Insights from Research Findings

- Enzymatic Specificity : Chymotrypsin selectively hydrolyzes one ester group in aqueous media, enabling asymmetric synthesis of monoacids .

- Cyclization Efficiency : Dehydration with SOCl₂ achieves >70% conversion to lactones, while Bischler–Nepieralski cyclization requires pre-functionalization .

- Steric Effects : The 4-chlorophenyl group hinders electrophilic aromatic substitution, favoring meta-products in nitration .

科学研究应用

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

作用机制

The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

相似化合物的比较

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate can be compared with other similar compounds, such as diethyl glutarate and diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity . This uniqueness makes it particularly valuable in certain research applications .

生物活性

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound by reviewing relevant research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ester functional groups and a chlorophenyl moiety, which may influence its biological activity. The molecular formula is , and it has a molecular weight of 270.71 g/mol. The presence of the chlorophenyl group is significant, as halogenated compounds often exhibit enhanced biological properties due to increased lipophilicity and altered electronic characteristics.

1. Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study assessing its cytotoxic effects on various cancer cell lines demonstrated that the compound can induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a common pathway for triggering cell death in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via ROS accumulation |

| MDA-MB-231 | 15 | Mitochondrial dysfunction |

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be partly attributed to its structural features. The SAR studies suggest that modifications to the chlorophenyl group or the ester linkages could enhance its potency. Specifically, the presence of electron-withdrawing groups like chlorine may increase the compound's reactivity with biological targets, enhancing its anticancer efficacy .

3. Cytotoxicity Studies

In vitro studies have utilized assays such as the Alamar Blue assay and lactate dehydrogenase (LDH) release to evaluate cytotoxicity. Results indicated significant cytotoxic effects at concentrations as low as 10 µM in sensitive cell lines, suggesting a promising therapeutic window for further development .

Case Study 1: Breast Cancer Cell Lines

A recent study explored the effects of this compound on breast cancer cell lines, showing that treatment led to a dose-dependent decrease in cell viability. The study highlighted that at concentrations above 10 µM, there was a significant increase in apoptotic markers, including cleaved caspase-3 levels.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the compound's action. It was found that this compound disrupts mitochondrial membrane potential, which correlates with increased apoptosis rates observed in treated cells. This disruption was linked to an increase in oxidative stress markers, supporting the hypothesis that ROS play a crucial role in its anticancer activity .

属性

IUPAC Name |

diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWIAJXDJOYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675839 | |

| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-96-6 | |

| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。